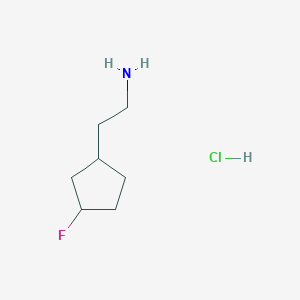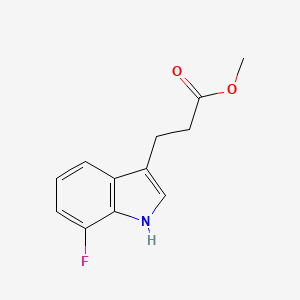![molecular formula C8H5FO4 B15337611 7-Fluorobenzo[d][1,3]dioxole-4-carboxylic Acid](/img/structure/B15337611.png)
7-Fluorobenzo[d][1,3]dioxole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluorobenzo[d][1,3]dioxole-4-carboxylic Acid is a fluorinated aromatic compound characterized by the presence of a fluorine atom on the benzene ring and a dioxole group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[d][1,3]dioxole-4-carboxylic Acid typically involves the fluorination of benzo[d][1,3]dioxole-4-carboxylic Acid. This can be achieved through various methods, such as nucleophilic aromatic substitution or electrophilic fluorination. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 7-Fluorobenzo[d][1,3]dioxole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group into alcohols or aldehydes.
Substitution: The fluorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, leading to the formation of different substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong electrophiles like nitronium ion (NO2+) and Lewis acids such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Alcohols, aldehydes, and hydrocarbons.
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives, and other substituted aromatic compounds.
Scientific Research Applications
7-Fluorobenzo[d][1,3]dioxole-4-carboxylic Acid has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used as a probe in biological studies to investigate the effects of fluorination on biological systems.
Industry: The compound can be utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 7-Fluorobenzo[d][1,3]dioxole-4-carboxylic Acid exerts its effects depends on its specific application. In drug discovery, for example, the fluorine atom can enhance the compound's binding affinity to biological targets, leading to improved pharmacological properties. The molecular targets and pathways involved may vary, but often include interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Benzo[d][1,3]dioxole-4-carboxylic Acid: The non-fluorinated analog of the compound.
7-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde: A structurally similar compound with a different position of the fluorine atom and a different functional group.
Diphenyl-benzo[d][1,3]dioxole-4-carboxylic Acid: A compound with additional phenyl groups.
Uniqueness: 7-Fluorobenzo[d][1,3]dioxole-4-carboxylic Acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound's stability, reactivity, and binding affinity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C8H5FO4 |
|---|---|
Molecular Weight |
184.12 g/mol |
IUPAC Name |
7-fluoro-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C8H5FO4/c9-5-2-1-4(8(10)11)6-7(5)13-3-12-6/h1-2H,3H2,(H,10,11) |
InChI Key |
NOGRYISRGXRTSX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C=CC(=C2O1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


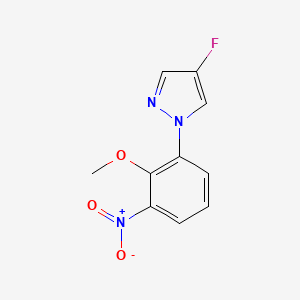
![3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole](/img/structure/B15337549.png)

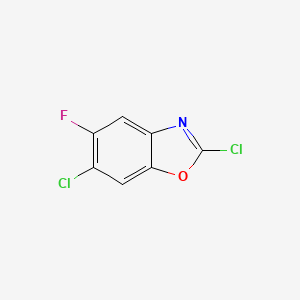
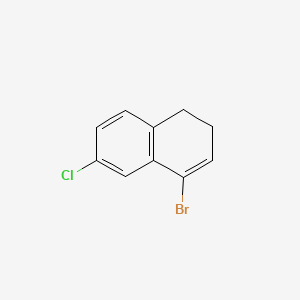
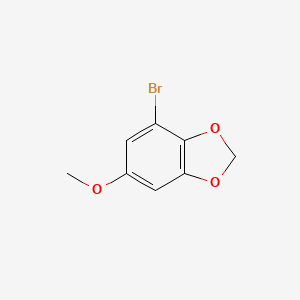

![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine](/img/structure/B15337581.png)
![9-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B15337591.png)
![trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol](/img/structure/B15337601.png)
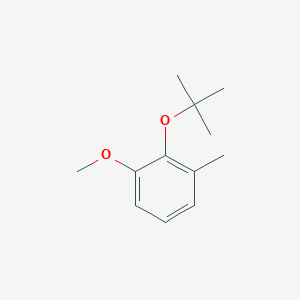
![3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B15337607.png)
